

An In-depth Technical Guide to Gymnoside III: Chemical Structure and Properties

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Compound of Interest

Compound Name: **Gymnoside III**

Cat. No.: **B2773362**

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Introduction

Gymnoside III is a naturally occurring glycoside isolated from the tubers of *Gymnadenia conopsea*, a plant species belonging to the Orchidaceae family.^{[1][2]} As a member of the glucosyloxybenzyl 2-isobutylmalate class of compounds, **Gymnoside III** presents a unique chemical scaffold that is of interest to researchers in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to **Gymnoside III**, based on available scientific literature.

Chemical Structure and Physicochemical Properties

Gymnoside III is characterized by a central 2-isobutylmalate core esterified with two 4-(β -D-glucopyranosyloxy)benzyl moieties and further substituted with an acetylated glucose unit. The definitive structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).^[1]

The chemical and physical properties of **Gymnoside III** are summarized in the table below:

Property	Value	Reference
Molecular Formula	C ₄₂ H ₅₈ O ₂₃	[2]
Molecular Weight	930.90 g/mol	[2]
CAS Number	899430-03-6	[1] [2]
Appearance	Amorphous powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Exact Mass	930.33937	
Standard InChI	InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42?/m1/s1	[1]
Standard InChIKey	MHQQDAOKYCPBQU-KAWDGCRNSA-N	[1]
Canonical SMILES	CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OC(C(=O)OCC1=CC=C(C=C1)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)OC(=O)C)O)O)O	

Spectroscopic Data

The structural elucidation of **Gymnoside III** was heavily reliant on NMR and MS data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data is crucial for determining the elemental composition. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information.

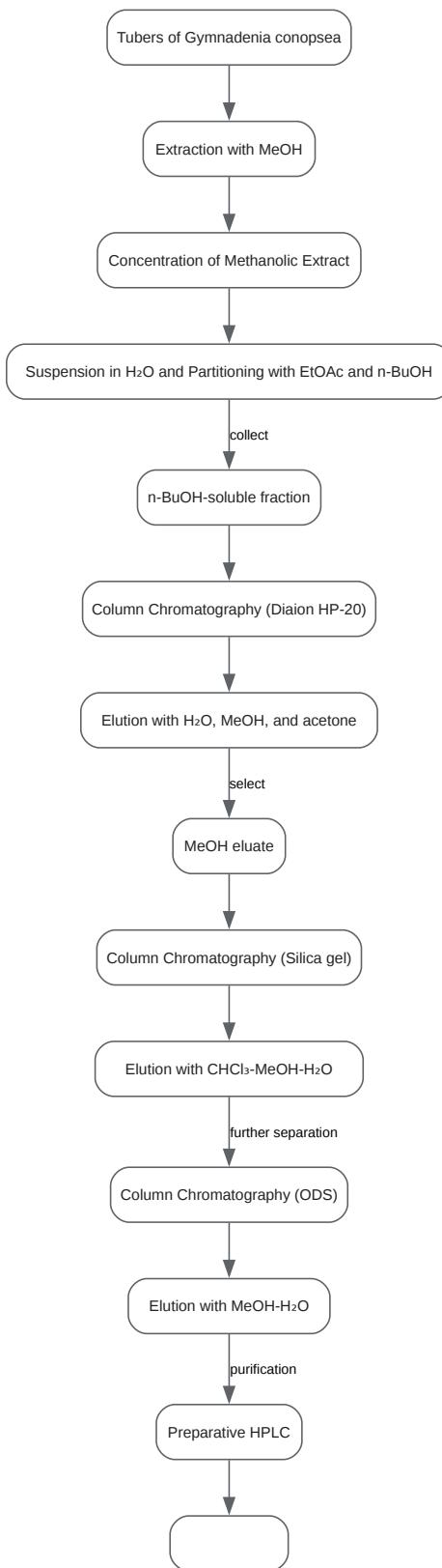
Ion Mode	Adduct Ion (m/z)	MS ² Fragment Ions (m/z)	Reference
Negative	929.33154 [M-H] ⁻	661.23553, 619.22565, 481.17163, 439.16144, 153.05579	

Experimental Protocols

The isolation and characterization of **Gymnoside III** involve a multi-step process, as detailed in the primary literature.

Extraction and Isolation

A general workflow for the extraction and isolation of **Gymnoside III** from the tubers of *Gymnadenia conopsea* is as follows:

[Click to download full resolution via product page](#)**Figure 1.** General workflow for the extraction and isolation of **Gymnoside III**.

Detailed Protocol:

- Extraction: The air-dried and powdered tubers of *Gymnadenia conopsea* are extracted with methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a concentrated extract.
- Solvent Partitioning: The methanolic extract is suspended in water (H₂O) and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
- Initial Chromatographic Separation: The n-BuOH-soluble fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of H₂O, MeOH, and acetone.
- Silica Gel Chromatography: The MeOH eluate is further fractionated using silica gel column chromatography with a chloroform (CHCl₃)-MeOH-H₂O solvent system.
- ODS Chromatography: Fractions containing **Gymnoside III** are then separated on an octadecylsilyl (ODS) column with a MeOH-H₂O gradient.
- Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Gymnoside III**.

Structure Elucidation

The structure of the isolated **Gymnoside III** is determined using a combination of spectroscopic techniques:

- Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern, providing insights into the connectivity of the different structural units.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to identify the proton and carbon environments within the molecule. 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons and for assigning the complete structure.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activities of purified **Gymnoside III**. Most of the pharmacological studies have been conducted on the crude extracts of *Gymnadenia conopsea* or on related glucosyloxybenzyl 2-isobutylmalates. These studies suggest potential antiallergic and other therapeutic effects for this class of compounds. Further research is needed to elucidate the specific biological functions and potential therapeutic applications of **Gymnoside III**.

Conclusion

Gymnoside III is a complex natural product with a well-defined chemical structure. The detailed experimental protocols for its isolation and characterization provide a solid foundation for further research. While its specific biological activities remain largely unexplored, its unique structural features make it a compelling target for future pharmacological investigations. This technical guide serves as a valuable resource for scientists interested in the study and potential development of **Gymnoside III** and related natural products.

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References

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